MAT2A Inhibition Potency
Mat2A-IN-1 demonstrates potent MAT2A inhibition with an IC50 below 100 nM [1]. This potency positions it competitively against the clinical-stage inhibitor AG-270 (IC50 = 14 nM) and vastly outperforms the early-generation probe PF-9366 (IC50 = 420 nM) . The nanomolar potency range ensures robust target engagement at low compound concentrations, minimizing off-target effects in cellular assays.
| Evidence Dimension | Biochemical inhibition of MAT2A (IC50) |
|---|---|
| Target Compound Data | < 100 nM |
| Comparator Or Baseline | AG-270: 14 nM; PF-9366: 420 nM |
| Quantified Difference | At least 4.2-fold more potent than PF-9366; comparable to AG-270 |
| Conditions | Recombinant MAT2A enzyme assay (standard conditions) |
Why This Matters
Ensures sufficient target inhibition in biochemical and cellular assays without requiring high compound concentrations that may introduce cytotoxicity or solubility artifacts.
- [1] Li Z, et al. Pyridone compound and application. International Patent WO2021139775A1, 2021. View Source
